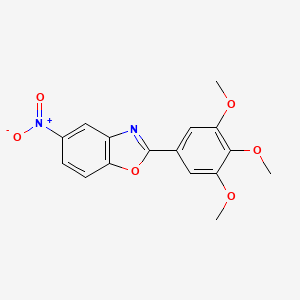![molecular formula C18H30ClNO3 B4409660 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409660.png)
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride, also known as Butoxamine, is a selective β2-adrenergic receptor antagonist. It is commonly used as a research tool in pharmacology to study the effects of β2-adrenergic receptor blockade.
Mécanisme D'action
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride selectively blocks β2-adrenergic receptors, which are primarily located in smooth muscle cells of the bronchi, blood vessels, and uterus. By blocking these receptors, this compound inhibits the effects of epinephrine and norepinephrine, which are the natural ligands for β2-adrenergic receptors. This leads to a decrease in smooth muscle relaxation, vasodilation, and bronchodilation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including:
- Decreased heart rate and cardiac output
- Increased peripheral vascular resistance
- Bronchoconstriction
- Decreased insulin secretion
- Increased lipolysis
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific effects of β2-adrenergic receptor blockade without interfering with other receptor systems. However, one limitation of using this compound is that it may have off-target effects on other receptor systems at high concentrations.
Orientations Futures
There are a number of future directions for research on 4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride, including:
- Investigating the effects of β2-adrenergic receptor blockade on metabolic disorders such as diabetes and obesity
- Studying the role of β2-adrenergic receptors in the pathophysiology of asthma and other respiratory diseases
- Developing more selective β2-adrenergic receptor antagonists for use in clinical settings
- Investigating the effects of β2-adrenergic receptor blockade on cognitive function and mood disorders
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that is widely used in pharmacological research. It has a number of biochemical and physiological effects and is useful for studying the role of β2-adrenergic receptors in various physiological processes. While there are limitations to its use, there are also many future directions for research on this compound that could lead to new insights into the role of β2-adrenergic receptors in health and disease.
Applications De Recherche Scientifique
4-[4-(3-butoxyphenoxy)butyl]morpholine hydrochloride is widely used in pharmacological research to study the role of β2-adrenergic receptors in various physiological processes. It is commonly used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, respiratory function, and metabolism.
Propriétés
IUPAC Name |
4-[4-(3-butoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-2-3-12-21-17-7-6-8-18(16-17)22-13-5-4-9-19-10-14-20-15-11-19;/h6-8,16H,2-5,9-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFCKVFWEMMVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4409586.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4409597.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4409619.png)
![1-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4409635.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4409668.png)